4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid
Overview
Description
4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative through a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Cyanoethenyl Group: The cyanoethenyl group can be introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and malononitrile in the presence of a base such as piperidine.
Coupling with Benzoic Acid Derivative: The final step involves coupling the cyanoethenyl-substituted benzimidazole with a benzoic acid derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)benzoic acid: Lacks the cyanoethenyl group, resulting in different chemical properties and biological activities.
4-(1H-benzimidazol-2-yl)benzoic acid: Similar structure but without the cyano group, leading to variations in reactivity and applications.
Uniqueness
4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid is unique due to the presence of both the benzimidazole and cyanoethenyl groups, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-9-12(16-20-14-3-1-2-4-15(14)21-16)10-19-13-7-5-11(6-8-13)17(22)23/h1-8,10,19H,(H,20,21)(H,22,23)/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPSXUGXQEBDV-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=C(C=C3)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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